Cas no 92032-21-8 (4-(1H-indol-3-yl)-2-methylbutan-2-amine)

4-(1H-indol-3-yl)-2-methylbutan-2-amine is a synthetic indole derivative with a substituted butan-2-amine backbone, exhibiting potential pharmacological relevance due to its structural similarity to bioactive tryptamine analogs. The compound features an indole moiety linked to a tertiary amine, which may influence its binding affinity to serotonin-related receptors. Its chemical stability and defined stereochemistry make it suitable for research applications in neuropharmacology and medicinal chemistry. The methyl substitution at the 2-position of the butan-2-amine chain enhances steric control, potentially improving selectivity in biological interactions. This compound serves as a valuable intermediate for the development of novel psychoactive or therapeutic agents, particularly in studies targeting neurotransmitter systems.
4-(1H-indol-3-yl)-2-methylbutan-2-amine structure
92032-21-8 structure
商品名:4-(1H-indol-3-yl)-2-methylbutan-2-amine
CAS番号:92032-21-8
MF:C13H18N2
メガワット:202.295423030853
CID:6272362
PubChem ID:82469752

4-(1H-indol-3-yl)-2-methylbutan-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(1H-indol-3-yl)-2-methylbutan-2-amine
    • 92032-21-8
    • EN300-1835472
    • インチ: 1S/C13H18N2/c1-13(2,14)8-7-10-9-15-12-6-4-3-5-11(10)12/h3-6,9,15H,7-8,14H2,1-2H3
    • InChIKey: QODWHXSDJKXECN-UHFFFAOYSA-N
    • ほほえんだ: NC(C)(C)CCC1=CNC2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 202.146998583g/mol
  • どういたいしつりょう: 202.146998583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

4-(1H-indol-3-yl)-2-methylbutan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1835472-0.05g
4-(1H-indol-3-yl)-2-methylbutan-2-amine
92032-21-8
0.05g
$587.0 2023-09-19
Enamine
EN300-1835472-0.25g
4-(1H-indol-3-yl)-2-methylbutan-2-amine
92032-21-8
0.25g
$642.0 2023-09-19
Enamine
EN300-1835472-10.0g
4-(1H-indol-3-yl)-2-methylbutan-2-amine
92032-21-8
10g
$4729.0 2023-05-24
Enamine
EN300-1835472-10g
4-(1H-indol-3-yl)-2-methylbutan-2-amine
92032-21-8
10g
$3007.0 2023-09-19
Enamine
EN300-1835472-0.1g
4-(1H-indol-3-yl)-2-methylbutan-2-amine
92032-21-8
0.1g
$615.0 2023-09-19
Enamine
EN300-1835472-0.5g
4-(1H-indol-3-yl)-2-methylbutan-2-amine
92032-21-8
0.5g
$671.0 2023-09-19
Enamine
EN300-1835472-5g
4-(1H-indol-3-yl)-2-methylbutan-2-amine
92032-21-8
5g
$2028.0 2023-09-19
Enamine
EN300-1835472-2.5g
4-(1H-indol-3-yl)-2-methylbutan-2-amine
92032-21-8
2.5g
$1370.0 2023-09-19
Enamine
EN300-1835472-1g
4-(1H-indol-3-yl)-2-methylbutan-2-amine
92032-21-8
1g
$699.0 2023-09-19
Enamine
EN300-1835472-1.0g
4-(1H-indol-3-yl)-2-methylbutan-2-amine
92032-21-8
1g
$1100.0 2023-05-24

4-(1H-indol-3-yl)-2-methylbutan-2-amine 関連文献

4-(1H-indol-3-yl)-2-methylbutan-2-amineに関する追加情報

4-(1H-indol-3-yl)-2-methylbutan-2-amine (CAS No. 92032-21-8): A Comprehensive Overview

4-(1H-indol-3-yl)-2-methylbutan-2-amine, also known by its CAS registry number 92032-21-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole ring with a substituted amine group. The indole moiety, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, is a common feature in many bioactive molecules. The presence of the indole group in 4-(1H-indol-3-yl)-2-methylbutan-2-amine contributes to its potential biological activity and makes it a valuable compound for research and development.

The chemical structure of 4-(1H-indol-3-yl)-2-methylbutan-2-amine is defined by the substitution pattern on the indole ring. Specifically, the indole is attached at the 3-position to a 4-amino group, which is further substituted with a methyl group at the 2-position of the butane chain. This substitution pattern not only influences the physical properties of the compound but also plays a critical role in its interactions with biological systems. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties and bioavailability.

One of the most notable aspects of 4-(1H-indol-3-yl)-2-methylbutan-2-amine is its potential as a lead compound in drug discovery. The indole ring is known to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers have explored the compound's ability to interact with various cellular targets, such as enzymes, receptors, and ion channels. For instance, recent findings suggest that this compound may inhibit certain kinases involved in inflammatory pathways, making it a promising candidate for treating inflammatory diseases.

In addition to its biological activity, 4-(1H-indol-3-yl)-2-methylbutan-2-amine has been studied for its synthetic versatility. The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals. Its ease of synthesis and stability under various reaction conditions make it an attractive starting material for organic chemists. Recent advancements in catalytic methods have further enhanced the efficiency of synthesizing this compound, paving the way for large-scale production.

The pharmacokinetic profile of 4-(1H-indol-3-yli)-methylbutanamino has also been a focal point of recent research. Studies conducted using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the suitability of the compound as a drug candidate. Preliminary results indicate that the compound exhibits moderate bioavailability and demonstrates selective tissue distribution, which are desirable traits for therapeutic agents.

Beyond its pharmacological applications, CAS No. 92032–yli has found utility in materials science. The compound's unique electronic properties make it a candidate for applications in organic electronics and optoelectronics. Researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs) and solar cells. While these applications are still in the exploratory stage, they highlight the versatility of this compound across multiple disciplines.

In conclusion, 4-(1H-indol–methylbutanamino) is a multifaceted compound with significant potential in various fields. Its structural features, biological activity, synthetic versatility, and pharmacokinetic properties make it an intriguing subject for further research. As advancements in chemical synthesis and biological testing continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD